

6-Bromo-4-chloro-2-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	6-Bromo-4-chloro-2-methylquinoline
Cat. No.:	B188114

[Get Quote](#)

Technical Guide: 6-Bromo-4-chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **6-Bromo-4-chloro-2-methylquinoline**, a halogenated quinoline derivative of significant interest in medicinal chemistry.

Core Chemical Data

The fundamental molecular properties of **6-Bromo-4-chloro-2-methylquinoline** are summarized below.

Property	Value	Citation
Molecular Formula	C ₁₀ H ₇ BrClN	[1]
Molecular Weight	256.53 g/mol	
CAS Number	53364-85-5	[1]
IUPAC Name	6-bromo-4-chloro-2-methylquinoline	[1]

Synthesis Protocol

The synthesis of halogenated quinolines often involves multi-step chemical reactions. A representative protocol for a structurally related compound, 6-Bromo-2-chloro-4-methylquinoline, is detailed below and can be adapted for the synthesis of **6-Bromo-4-chloro-2-methylquinoline**.

Objective: To synthesize 6-Bromo-2-chloro-4-methylquinoline from 6-bromo-4-methyl-2-(1H)-quinolinone.

Materials:

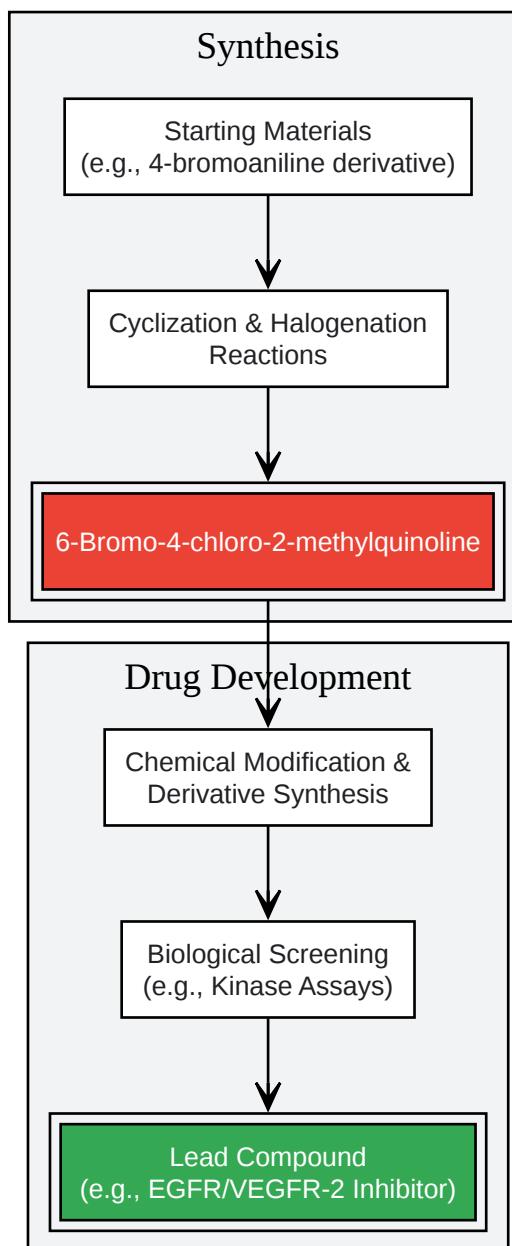
- 6-bromo-4-methyl-2-(1H)-quinolinone
- Phosphorus oxychloride (POCl_3)
- Concentrated ammonium hydroxide (NH_4OH)
- Dichloromethane (CH_2Cl_2)
- Magnesium sulfate (MgSO_4)
- Absolute ethanol
- Decolorizing carbon (Norite A)
- Celite

Procedure:

- A sample of 0.46 g (0.0019 mole) of 6-bromo-4-methyl-2-(1H)-quinolinone is dissolved in 3.0 ml of POCl_3 with stirring under a nitrogen atmosphere.[\[2\]](#)
- The solution is heated to reflux for 2 hours. An additional 2.0 ml of POCl_3 may be added if the solution solidifies.[\[2\]](#)
- The reaction mixture is then carefully poured onto a vigorously stirred slurry of 8 ml concentrated NH_4OH and approximately 75 g of ice, resulting in the formation of a pink

crystalline solid.[2]

- The slurry is transferred to a separatory funnel and extracted five times with 30 ml portions of CH_2Cl_2 .[2]
- The combined organic extracts are washed twice with 40 ml portions of water and dried over MgSO_4 .[2]
- The solvent is removed under vacuum, yielding a rusty red crystalline solid.[2]
- The crude product is dissolved in hot absolute ethanol, and decolorizing carbon is added.[2]
- The hot solution is filtered through Celite.[2]
- Slow cooling of the ethanolic solution yields fine, pink crystals of **6-Bromo-2-chloro-4-methylquinoline**.[2]


Potential Applications in Drug Development

6-Bromo-4-chloro-2-methylquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[3] Its halogenated quinoline structure is a valuable scaffold in medicinal chemistry for the development of biologically active molecules, particularly in the fields of antimalarial and anticancer research.[3]

Quinoline derivatives have been shown to target and inhibit various signaling pathways critical for cancer cell proliferation and survival, such as the EGFR and VEGFR-2 signaling pathways. The presence of bromine and chlorine atoms on the quinoline ring of **6-Bromo-4-chloro-2-methylquinoline** provides reactive sites for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening potential therapeutic candidates.

Experimental and Logical Workflows

The following diagram illustrates a generalized workflow from the synthesis of **6-Bromo-4-chloro-2-methylquinoline** to its potential application in the development of therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Synthesis and application workflow of **6-Bromo-4-chloro-2-methylquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-4-chloro-2-methylquinoline | C10H7BrCIN | CID 790326 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 6-Bromo-4-chloro-2-methylquinoline [myskinrecipes.com]
- To cite this document: BenchChem. [6-Bromo-4-chloro-2-methylquinoline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188114#6-bromo-4-chloro-2-methylquinoline-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com